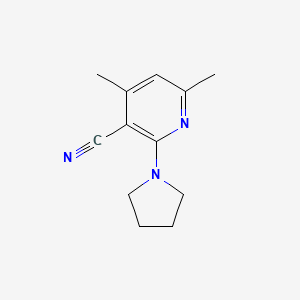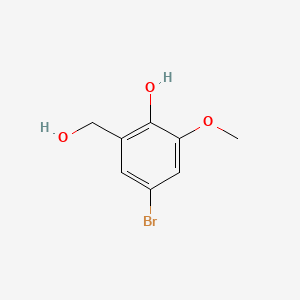
3,4,8-trimethyl-7-(2-oxopropoxy)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
X-Ray Supramolecular Structure Analysis
The study of the molecular structures of nine 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers, which are related to the chromen-2-one family, reveals the oxidative cyclization process using copper acetate as a catalyst. X-ray diffraction was used to establish the molecular and supramolecular structures of the halogenated isomers. The crystallization patterns and space groups varied among the compounds, with some crystallizing in the triclinic system and others in the monoclinic system. The positioning of the phenyl ring perpendicular to the chromene-pyrazole ring system and the supramolecular architecture characterized by C–H···A interactions and π-stacking are notable features .
Synthesis Analysis
The synthesis of 3-Amino-7,8-dimethoxy-2H-chromen-2-one, a compound with potential medicinal value, was achieved through a method involving methoxy reduction and Knoevenagel reaction starting from 2,3,4-trimethoxybenzaldehyde. The optimized conditions for the hydrolysis reaction were detailed, highlighting the mild and environmentally friendly nature of the process. The structure was confirmed using NMR and IR spectroscopy .
Molecular Structure Analysis
The crystal structure of a dimeric 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one was determined, showcasing the compound's crystallization in the monoclinic system. The intra-molecular hydrogen bonding between hydroxyls and carbonyls within the 4-hydroxycoumarins is a critical aspect of the molecular structure .
Chemical Reactions Analysis
A novel class of anionic synthons, the 4-(2',2-trimethylsilylethynylphenoxymethyl)-2H-chromen-2-ones, was synthesized using a one-pot three-component reaction. The reaction involved trimethylsilylacetylene, o-iodophenol, and bromomethylcoumarins, yielding high isolated yields. The compounds were characterized by various spectroscopic techniques . Additionally, a one-pot synthesis of substituted-4-((4-trimethylsilyl-1H-1,2,3-triazol-1-yl)methyl)-2H-chromen-2-ones was reported, involving bromomethylcoumarins, trimethylsilylacetylene, and sodium azide, catalyzed by copper(I) iodide. The formation of anionic synthons bearing the trimethylsilyl-group was confirmed .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are inferred from their molecular and crystal structures, as well as their synthesis conditions. The crystallization patterns and space groups provide insight into the solid-state properties, while the spectroscopic characterizations offer information on the functional groups and molecular conformations. The reaction conditions, such as temperature, pH, and reaction time, give an understanding of the stability and reactivity of the compounds .
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- Crystal Structure Studies : The crystal structure of a related compound, 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, has been analyzed. This study contributes to understanding the molecular arrangement and interactions within this class of compounds (Manolov, Ströbele, & Meyer, 2008).
Chemical Synthesis and Reactions
- Regioselective Bromination and Rearrangement : Research on the regioselective bromination and rearrangement of a similar compound, 4,8,8-trimethyl-7,8,9,10-tetrahydrobenzo[h]chromen-2-one, provides insights into chemical reactions and mechanisms relevant to this class of compounds (Wang Yang, 2010).
- One-pot Synthesis Using Heterogeneous Catalyst : A study demonstrates a one-pot synthesis method for 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones, showcasing efficient and environmentally friendly synthesis techniques (Zhang et al., 2018).
- Novel Polystyrene-supported TBD Catalysts : Research on the synthesis of Warfarin and its analogues using novel polystyrene-supported catalysts highlights the utility of these compounds in synthetic organic chemistry (Alonzi et al., 2014).
Theoretical Studies and Properties
- Theoretical Study for Anti-corrosive Properties : A theoretical study investigates the anti-corrosive behavior of azodyes compounds derivatives, including 4,6,7-trimethyl-8-((2-nitrophenyl) diazenyl)-2H-chromen-2-one, providing insight into the structural properties and inhibition efficiency (Merdan et al., 2019).
- NLO Properties of Chromene Derivatives : A recent study synthesizes novel chromene derivatives and explores their non-linear optical (NLO) properties, contributing to the development of materials with distinct NLO characteristics (Arif et al., 2022).
Other Applications
- Antioxidant Properties : An investigation into the antioxidant properties of 4-hydroxycoumarin derivatives, closely related to 3,4,8-trimethyl-7-(2-oxopropoxy)-2H-chromen-2-one, reveals their potential in scavenging free radicals (Stanchev et al., 2009).
Propiedades
IUPAC Name |
3,4,8-trimethyl-7-(2-oxopropoxy)chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-8(16)7-18-13-6-5-12-9(2)10(3)15(17)19-14(12)11(13)4/h5-6H,7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYLCTDXRMSZBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359030 |
Source


|
| Record name | 3,4,8-trimethyl-7-(2-oxopropoxy)-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,8-trimethyl-7-(2-oxopropoxy)-2H-chromen-2-one | |
CAS RN |
21861-39-2 |
Source


|
| Record name | 3,4,8-trimethyl-7-(2-oxopropoxy)-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

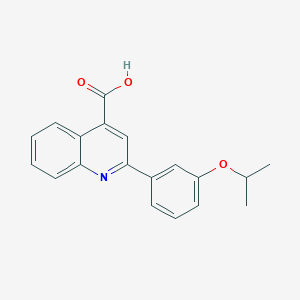
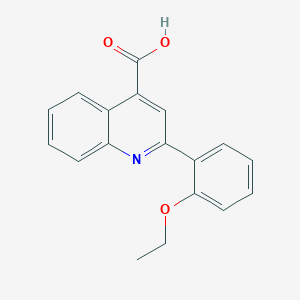
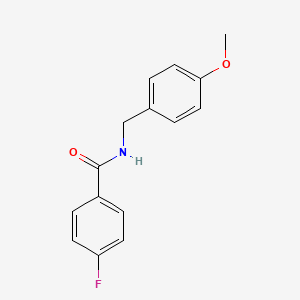
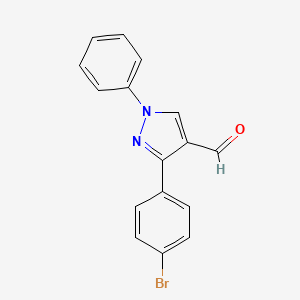
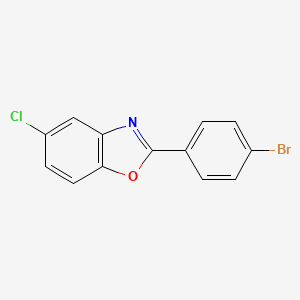
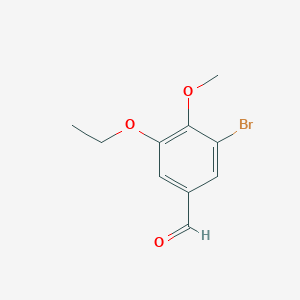
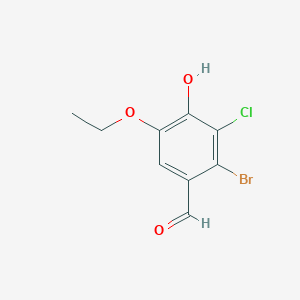
![1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1331800.png)
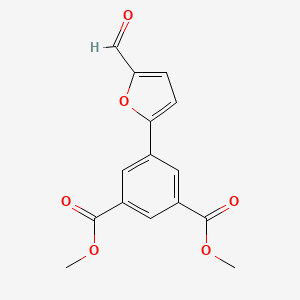
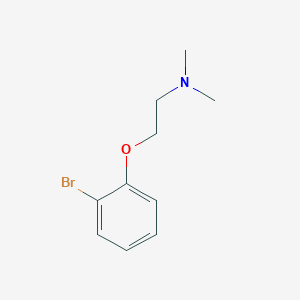
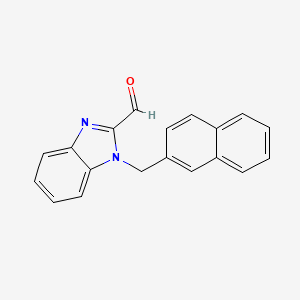
![2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde](/img/structure/B1331810.png)
